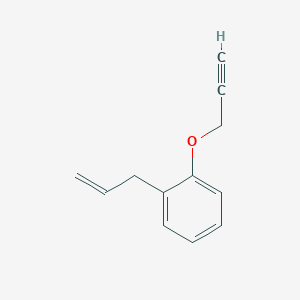
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-: is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a 2-propenyl group and a 2-propynyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- can be achieved through several synthetic routes. One common method involves the alkylation of benzene with 2-propenyl halide in the presence of a strong base, followed by the introduction of the 2-propynyloxy group through a nucleophilic substitution reaction. The reaction conditions typically include:
Temperature: Moderate to high temperatures (50-100°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
Catalyst: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- may involve continuous flow reactors to optimize reaction efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes.
Reduction: Reduction reactions can convert the propenyl and propynyloxy groups to their saturated counterparts.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.
Major Products Formed
Oxidation: Formation of epoxides, aldehydes, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target proteins. The specific pathways and targets depend on the functional groups present and their reactivity.
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
- Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
- Benzene, 1-(2-propenyl)-2-(2-propynyloxy)-
Uniqueness
Benzene, 1-(2-propenyl)-2-(2-propynyloxy)- is unique due to the presence of both 2-propenyl and 2-propynyloxy groups, which confer distinct chemical and physical properties
Properties
CAS No. |
51230-30-9 |
|---|---|
Molecular Formula |
C12H12O |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
1-prop-2-enyl-2-prop-2-ynoxybenzene |
InChI |
InChI=1S/C12H12O/c1-3-7-11-8-5-6-9-12(11)13-10-4-2/h2-3,5-6,8-9H,1,7,10H2 |
InChI Key |
ZBXZKNUOTNBRIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=CC=C1OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















